
8-Chloro-6-methyl-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-6-methyl-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H12ClN It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methyl-2-phenylquinoline typically involves the cyclization of an appropriate precursor. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions. Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. These methods are advantageous due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-6-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinolines, nitroquinolines, and sulfonated quinolines.
Wissenschaftliche Forschungsanwendungen
8-Chloro-6-methyl-2-phenylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.
Medicine: This compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities. It is being investigated for its role in drug development.
Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of 8-Chloro-6-methyl-2-phenylquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interfering with DNA synthesis. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of bacterial replication. The molecular targets and pathways involved include enzyme active sites and DNA-binding regions .
Vergleich Mit ähnlichen Verbindungen
- 6-Methyl-2-phenylquinoline
- 8-Chloroquinoline
- 2-Phenylquinoline
Comparison: 8-Chloro-6-methyl-2-phenylquinoline is unique due to the presence of both a chloro and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to 6-Methyl-2-phenylquinoline, the chloro group in the 8-position enhances its electrophilic substitution reactions. Compared to 8-Chloroquinoline, the additional methyl group in the 6-position can affect its steric and electronic properties, potentially leading to different biological activities .
Eigenschaften
CAS-Nummer |
22960-24-3 |
|---|---|
Molekularformel |
C16H12ClN |
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
8-chloro-6-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-9-13-7-8-15(12-5-3-2-4-6-12)18-16(13)14(17)10-11/h2-10H,1H3 |
InChI-Schlüssel |
OXNOOIURSOFAJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)Cl)N=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




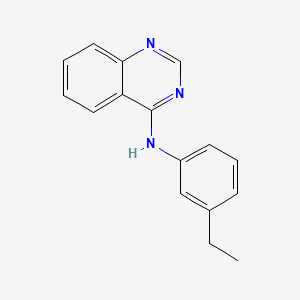
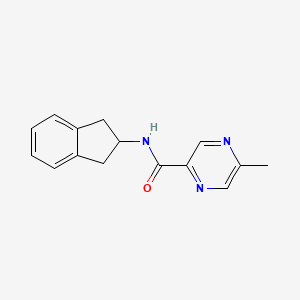
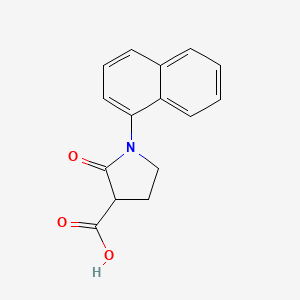
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)
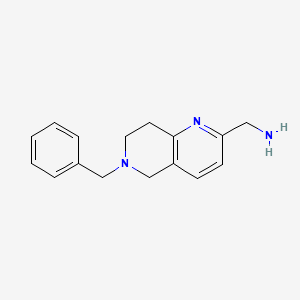

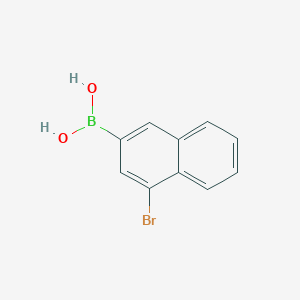
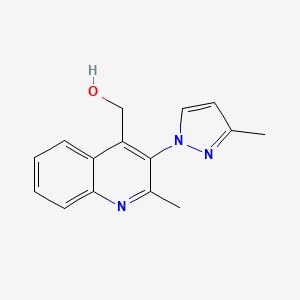
![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)


